2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione
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Overview
Description
The compound “2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives valuable in the development of agrochemical and pharmaceutical compounds .Scientific Research Applications
Synthesis and Chemical Properties The compound 2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione, due to its complex structure, plays a significant role in synthetic chemistry, particularly in the synthesis of novel organic compounds. For instance, derivatives of hexahydropyrrolo[3,4-d]isoxazole, a related compound, have been synthesized for potential applications as anti-stress agents, showcasing the utility of such structures in medicinal chemistry (R. Badru, P. Anand, & Baldev Singh, 2012). Moreover, the study of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, revealed their potential in reversing electroconvulsive shock-induced amnesia in mice, highlighting the importance of such compounds in neuropharmacology (D. Butler, J. D. Leonard, & B. Caprathe, et al., 1987).
Photophysical and Electronic Properties The compound's framework is conducive to studying photophysical properties, as evidenced by related research on pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. These studies provide insights into the electronic structure and luminescence characteristics, which are crucial for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and photovoltaic devices (David Gendron, E. Gann, & K. Pattison, et al., 2014).
Molecular Synthesis and Drug Development Further research into related compounds, such as the development of dinuclear Eu~(3+) complexes using quadridentate compounds, indicates the potential for creating advanced materials with specific optical properties, including photoluminescence, which can be leveraged in sensor technology and imaging (Si Zhen-jun, 2011). The ability to modulate the electronic and optical properties of these compounds through molecular engineering opens up new avenues in materials science and photophysics.
Mechanism of Action
Target of action
The compound contains a trifluoromethylphenyl group , which is often found in bioactive molecules due to its ability to form strong interactions with biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For instance, the trifluoromethyl group can enhance the metabolic stability of the compound .
Safety and Hazards
While specific safety and hazard information for “2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione” is not available, it’s worth noting that trifluoromethyl compounds can be hazardous. For example, 3,3,3-Trifluoro-2-(trifluoromethyl) is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of “2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione” and similar compounds.
properties
IUPAC Name |
(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-11-6-1-2-7-20(11)24-13(12)15(21)23/h3-5,8,11-13H,1-2,6-7H2/t11-,12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMFEZLVDFSEJ-UPJWGTAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@H]3[C@H](O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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